

"Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4,5-dimethoxy-2-nitrobenzoate
Cat. No.:	B1580856

[Get Quote](#)

An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate

This guide provides a comprehensive overview of **Methyl 4,5-dimethoxy-2-nitrobenzoate**, a key intermediate in pharmaceutical and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and significant chemical transformations, offering field-proven insights for researchers and drug development professionals.

Compound Overview

Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS No: 26791-93-5) is a substituted aromatic compound characterized by a nitro group positioned ortho to a methyl ester, with two methoxy groups on the benzene ring.^{[1][2]} This specific arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis. It typically appears as a pale yellow crystalline powder and is primarily utilized as a pharmaceutical intermediate.^[1]

Physicochemical Properties

A summary of the key quantitative data for **Methyl 4,5-dimethoxy-2-nitrobenzoate** is presented below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₆	[3]
Molecular Weight	241.20 g/mol	[3]
Melting Point	141-144 °C (lit.)	[1]
Appearance	Pale yellow crystalline powder	[1]
CAS Number	26791-93-5	[1][2]
InChI Key	SYYKLKHBZGFKOC- UHFFFAOYSA-N	[3]

Chemical Structure

The structural formula of **Methyl 4,5-dimethoxy-2-nitrobenzoate** is illustrated below. The molecule consists of a benzene ring substituted with a methyl ester group, a nitro group, and two methoxy groups at positions 1, 2, 4, and 5, respectively.

Caption: 2D Structure of **Methyl 4,5-dimethoxy-2-nitrobenzoate**.

Synthesis and Manufacturing

The synthesis of **Methyl 4,5-dimethoxy-2-nitrobenzoate** is typically achieved through a two-step process involving the nitration of a precursor followed by esterification. The causality behind this sequence is rooted in the directing effects of the substituents on the aromatic ring.

Synthesis Pathway Overview

The common synthetic route begins with 3,4-dimethoxybenzoic acid (veratric acid). The methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. Nitration occurs ortho to one of the activating methoxy groups and meta to the deactivating carboxylic acid group, leading to the formation of 4,5-dimethoxy-2-nitrobenzoic acid.[4] This intermediate is then subjected to esterification to yield the final product.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 4,5-dimethoxy-2-nitrobenzoate**.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol is adapted from established literature procedures for the nitration of veratric acid.
[4]

- Reaction Setup: In a flask suitable for the scale, add 3,4-dimethoxybenzoic acid (1 equivalent).
- Cooling: Place the flask in an ice-bath to maintain a low temperature, which is critical for controlling the exothermic nitration reaction and minimizing side-product formation.
- Reagent Addition: Slowly add nitric acid (e.g., a 20% aqueous solution) to the cooled and stirred starting material.[4] The slow addition prevents a dangerous temperature spike.
- Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several hours (e.g., 6 hours) to ensure complete conversion.[4]
- Work-up: Pour the reaction mixture onto ice-water to precipitate the product. This step quenches the reaction and separates the product from the acidic aqueous phase.
- Isolation: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.
- Purification: The crude 4,5-dimethoxy-2-nitrobenzoic acid can be purified by column chromatography on silica gel to yield a light yellow solid.[4]

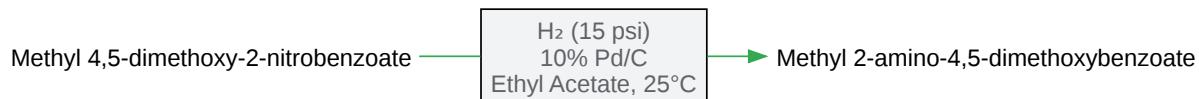
Experimental Protocol: Esterification

This procedure describes the conversion of the nitro-substituted carboxylic acid to its corresponding methyl ester.

- Reaction Setup: Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1 equivalent) in excess methanol, which acts as both the solvent and the reagent.
- Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.^[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- Reaction: Reflux the mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralization: Neutralize the remaining mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.
- Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
- Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain pure **Methyl 4,5-dimethoxy-2-nitrobenzoate**.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.


- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals that confirm the arrangement of substituents on the aromatic ring. Data for **Methyl 4,5-dimethoxy-2-nitrobenzoate** in CDCl₃ shows distinct peaks corresponding to the aromatic protons and the protons of the methoxy and methyl ester groups.^[3]

Key Chemical Reactions and Applications

The primary utility of **Methyl 4,5-dimethoxy-2-nitrobenzoate** lies in its role as a precursor for more complex molecules, mainly through the transformation of its nitro group.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate. This transformation is a cornerstone for synthesizing various heterocyclic compounds and is a crucial step in the production of certain pharmaceuticals.[6]

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation of the nitro group to an amine.

Protocol for Catalytic Hydrogenation

The following is a generalized, self-validating protocol for the reduction of the nitro group.[6]

- **Setup:** In a hydrogenation vessel, dissolve **Methyl 4,5-dimethoxy-2-nitrobenzoate** (1 equivalent) in a suitable solvent like methanol or ethyl acetate.[6]
- **Catalyst:** Add a catalytic amount of 10% Palladium on carbon (Pd/C). The catalyst provides a surface for the reaction between hydrogen and the nitro compound.
- **Hydrogenation:** Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 15 psi).[6]
- **Reaction:** Stir the mixture at room temperature. The reaction is self-validating as its completion can be monitored by the cessation of hydrogen uptake or by TLC analysis.
- **Isolation:** Once the reaction is complete, filter the mixture through a pad of celite to remove the solid palladium catalyst. The celite prevents the fine catalyst particles from passing through the filter.

- Purification: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-4,5-dimethoxybenzoate, which can be further purified if necessary.[6]

Downstream Applications

The parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, is used in the synthesis of 6,7-dimethoxyquinazoline derivatives.[7] The amino-benzoate product from the reduction is a key intermediate for various other complex molecules.

Safety and Handling

Methyl 4,5-dimethoxy-2-nitrobenzoate should be handled with standard laboratory precautions. It may cause eye and skin irritation. Ingestion and inhalation may be harmful. It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[2] Always consult the Safety Data Sheet (SDS) before handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4,5-dimethoxy-2-nitrobenzoate | 26791-93-5 [chemicalbook.com]
- 2. Methyl 4,5-dimethoxy-2-nitrobenzoate | CAS#:26791-93-5 | Chemsoc [chemsoc.com]
- 3. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- To cite this document: BenchChem. ["Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580856#methyl-4-5-dimethoxy-2-nitrobenzoate-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com